4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H13F4N3O4S2 and its molecular weight is 475.43. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Cyclooxygenase Enzymes
4-Fluoro derivatives, such as the one , have been studied for their ability to selectively inhibit cyclooxygenase-2 (COX-2) enzymes. This includes a related compound, JTE-522, which is a COX-2 inhibitor currently in clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Compounds similar to the queried chemical have shown potential as carbonic anhydrase (CA) inhibitors. Specifically, derivatives with fluorine substituents have exhibited significant inhibitory action against human cytosolic isoforms hCA I and II, which is a profile rarely seen among other sulphonamide CA inhibitors (Gul et al., 2016).
Antimicrobial Activity
Studies have indicated that certain benzenesulfonamide derivatives, closely related to the compound , possess antimicrobial properties. These compounds have been tested against various bacteria and fungi, demonstrating significant activity in this domain (Sarvaiya et al., 2019).
Anticancer and Antioxidant Potential
There is evidence to suggest that derivatives of benzenesulfonamide, akin to the compound , exhibit anticancer and antioxidant activities. These compounds have been evaluated for their potential in inhibiting cancer cell lines, showing promising results (Kumar et al., 2014).
Photophysical Properties
Research into the photophysical properties of sulfonamide derivatives, including those similar to the subject compound, has been conducted. These studies have explored the fluorescence properties of these molecules, particularly in the blue-green region, and how these properties are influenced by different substituents (Bozkurt et al., 2016).
Properties
IUPAC Name |
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3O4S2/c1-30(26,27)17-9-8-16(23-24-17)11-2-4-12(5-3-11)25-31(28,29)13-6-7-15(19)14(10-13)18(20,21)22/h2-10,25H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVQCASGCKCDOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.